

High-performance liquid chromatography (HPLC) method for Tuberonic acid glucoside analysis

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Compound of Interest

Compound Name: *Tuberonic acid glucoside*

Cat. No.: *B1238060*

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Application Note: HPLC Method for the Analysis of Tuberonic Acid Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid glucoside (TAG) is a vital plant hormone belonging to the jasmonate family, playing a crucial role in inducing tuber formation in potatoes and influencing other physiological processes such as leaf senescence and defense mechanisms.[1] Accurate quantification of TAG is essential for research in plant physiology, agricultural science, and the development of new plant growth regulators. This application note provides a detailed protocol for the analysis of **Tuberonic acid glucoside** in plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of related jasmonates and other plant hormones.

Experimental Protocols

Sample Preparation: Extraction of Tuberonic Acid Glucoside from Plant Tissue

This protocol outlines the extraction of TAG from plant material, adapted from established methods for jasmonate analysis.

Materials:

- Plant tissue (e.g., potato leaves)
- Liquid nitrogen
- 80% Methanol (HPLC grade)
- Solid Phase Extraction (SPE) C18 cartridges
- 0.1% Formic acid in water (HPLC grade)
- Acetonitrile (HPLC grade)
- Mortar and pestle or homogenizer
- Centrifuge
- Rotary evaporator or vacuum concentrator

Procedure:

- Freeze approximately 1-2 g of fresh plant tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a centrifuge tube and add 10 mL of 80% methanol.
- Vortex thoroughly and incubate for 4 hours at 4°C with occasional shaking.
- Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
- Concentrate the supernatant using a rotary evaporator or vacuum concentrator until the methanol is removed.

- Re-dissolve the aqueous residue in 5 mL of 0.1% formic acid.
- Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
- Load the re-dissolved sample onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
- Elute the **Tuberonic acid glucoside** with 5 mL of 80% methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis.

HPLC Method Protocol

This proposed HPLC method is based on common practices for the separation of acidic plant hormones and their glucosides.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	50	50
25.0	10	90
30.0	10	90
30.1	90	10
35.0	90	10

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Detection Wavelength: 210 nm

Data Presentation

The following tables present typical validation parameters for an HPLC method for a related compound, methyl jasmonate, and can be used as a guideline for the expected performance of the proposed method for **Tuberonic acid glucoside**.[\[2\]](#)

Table 1: Linearity and Range

Analyte	Linear Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)
Tuberonic Acid Glucoside (Example)	1 - 100	$y = mx + c$	> 0.999

Table 2: Precision and Accuracy

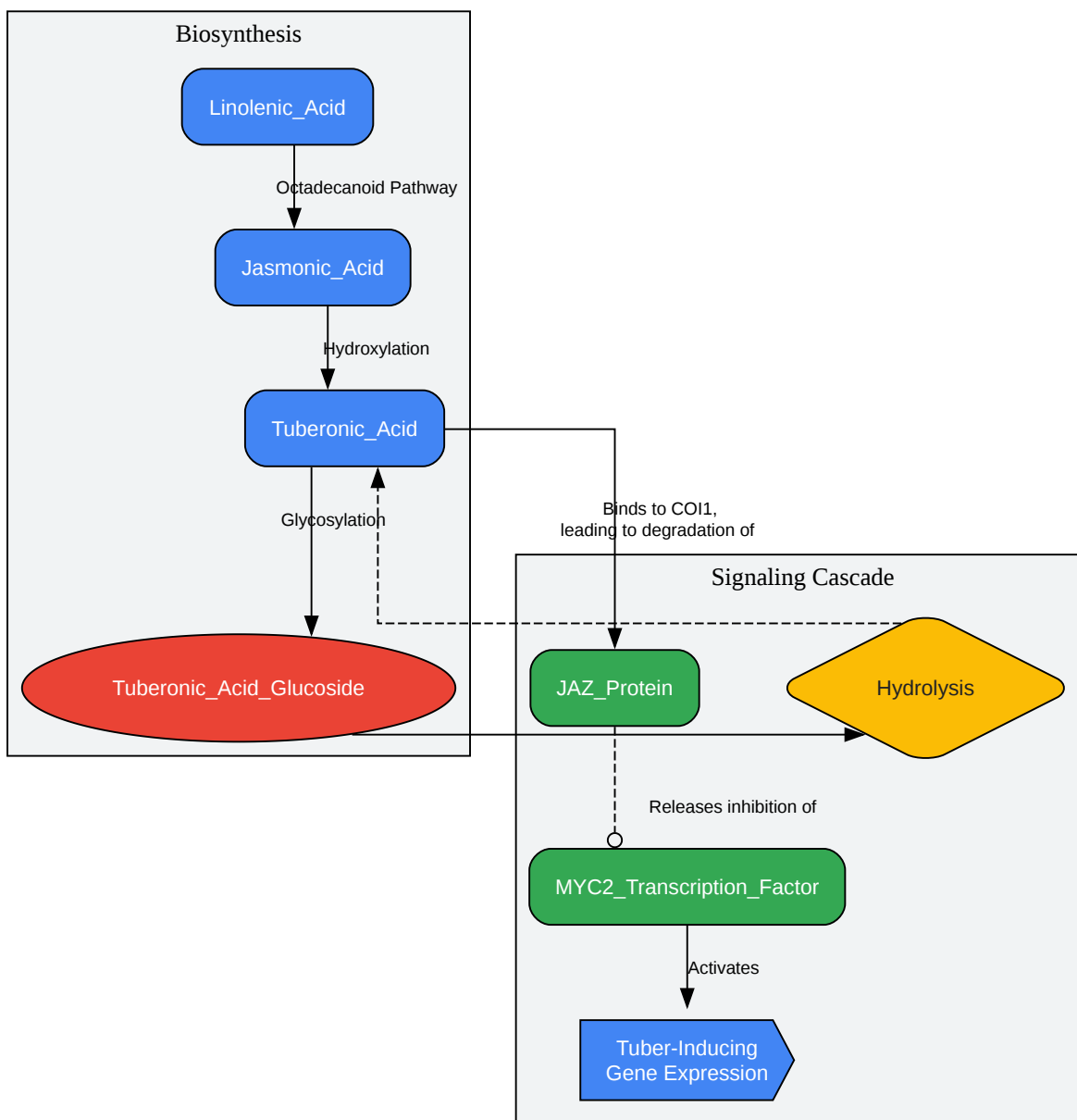
Analyte	Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
Tuberonic Acid Glucoside (Example)	10	< 2.0	< 2.0	98 - 102
50	< 2.0	< 2.0	98 - 102	
100	< 2.0	< 2.0	98 - 102	

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Tuberonic Acid Glucoside (Example)	0.5	1.0

Mandatory Visualizations

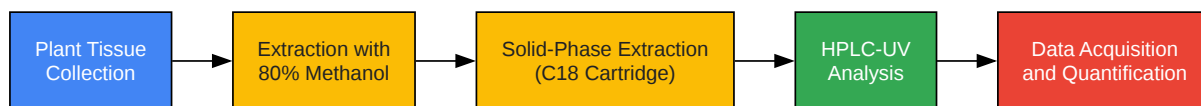
Biosynthesis and Signaling Pathway of Tuberonic Acid Glucoside



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Caption: Biosynthesis of **Tuberonic Acid Glucoside** and its signaling pathway.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC analysis of **Tuberonic acid glucoside**.

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References

- 1. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones | MDPI [mdpi.com]
- 2. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
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